Thermal Decomposition Onset and Hydration State: Potassium vs. Sodium Mandelate
Potassium mandelate (K mandelate) crystallizes with a hydration stoichiometry of 0.6 H₂O molecules per formula unit, distinguishing it from sodium mandelate (0.3 H₂O) and other alkali metal mandelates [1][2]. Under nitrogen atmosphere, the anhydrous potassium compound undergoes thermal decomposition in four or five distinct mass-loss steps, with decomposition continuing up to 1000 °C, whereas in dry air atmosphere, after three initial steps, the respective carbonate is formed [1]. This multistep decomposition profile differs from the sodium, rubidium, and cesium analogs, each exhibiting unique thermal signatures [1].
| Evidence Dimension | Hydration stoichiometry and thermal decomposition pathway |
|---|---|
| Target Compound Data | Hydration: n = 0.6 H₂O; Decomposition: 4–5 steps under N₂, carbonate formation under air after 3 steps [1][2] |
| Comparator Or Baseline | Sodium mandelate: n = 0.3 H₂O; Rubidium mandelate: n = 2 H₂O; Cesium mandelate: n = 1 H₂O [2] |
| Quantified Difference | Hydration water differs by factor of 2× vs. Na, 0.3× vs. Rb, and 0.6× vs. Cs; distinct TG-DSC curve profiles across all alkali metal mandelates [1][2] |
| Conditions | Simultaneous TG-DSC under N₂ and dry air atmospheres; single-crystal X-ray diffraction for hydration determination [1][2] |
Why This Matters
The differentiated hydration state directly impacts gravimetric formulation accuracy, hygroscopicity, and thermal processing windows in pharmaceutical and materials applications.
- [1] Carvalho CT, Siqueira AB, Caires FJ, et al. Synthesis, characterization and thermal behaviour of solid alkali metal mandelates in pyrolytic and oxidant atmosphere. J Therm Anal Calorim. 2014. View Source
- [2] Schmidt M, Schier A, Schmidbaur H. Magnesium Bis[D(-)-Mandelate] Dihydrate and Other Alkaline Earth, Alkali, and Zinc Salts of Mandelic Acid. Z. Naturforsch. 1998;53b:1098-1102. View Source
